molecular formula C21H16ClNO5 B6146989 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid CAS No. 1147301-68-5

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

Cat. No.: B6146989
CAS No.: 1147301-68-5
M. Wt: 397.8
InChI Key:
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Description

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is a complex organic compound that features a quinoline moiety and a substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.

    Substitution on the Phenyl Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions to introduce the chloro, ethoxy, and hydroxy groups.

    Coupling Reactions: The quinoline and substituted phenyl intermediates can be coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Functionalization: The final steps may involve oxidation or reduction reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the but-3-enoic acid moiety.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Antimicrobial Activity: May exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phenyl group can interact with protein active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloro-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid: Lacks the ethoxy group.

    4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid: Lacks the chloro group.

    4-(3-chloro-5-ethoxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid: Lacks the hydroxy group.

Uniqueness

The presence of the chloro, ethoxy, and hydroxy groups on the phenyl ring, along with the quinoline moiety, makes 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1147301-68-5

Molecular Formula

C21H16ClNO5

Molecular Weight

397.8

Purity

95

Origin of Product

United States

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